molecular formula C8H6BrNS B13688558 2-Bromo-3-methylphenylisothiocyanate

2-Bromo-3-methylphenylisothiocyanate

Cat. No.: B13688558
M. Wt: 228.11 g/mol
InChI Key: WPHXXQKNTKBKSF-UHFFFAOYSA-N
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Description

2-Bromo-3-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-3-methylaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

    Starting Material: 2-Bromo-3-methylaniline

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Conditions: The reaction mixture is stirred at room temperature for several hours.

The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylphenylisothiocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

    Oxidation and Reduction: The bromine atom in the compound can participate in oxidation and reduction reactions, leading to the formation of various brominated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) are used to facilitate the cyclization process.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.

Major Products Formed

    Thioureas: Formed by the reaction with primary amines.

    Carbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

2-Bromo-3-methylphenylisothiocyanate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.

    Biological Studies: The compound is used to study the interactions between isothiocyanates and biological macromolecules, such as proteins and DNA.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylphenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group (-N=C=S) is highly reactive and can form thiourea linkages with amine groups on proteins. This covalent modification can alter the function of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylisothiocyanate: Lacks the bromine and methyl substituents.

    2-Bromo-phenylisothiocyanate: Lacks the methyl substituent.

    3-Methylphenylisothiocyanate: Lacks the bromine substituent.

Uniqueness

2-Bromo-3-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

2-bromo-1-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H6BrNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3

InChI Key

WPHXXQKNTKBKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C=S)Br

Origin of Product

United States

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